1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(2,4-Dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 4-ethylpiperazinyl moiety. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-4-23-7-9-24(10-8-23)18-16-12-22-25(19(16)21-13-20-18)17-6-5-14(2)11-15(17)3/h5-6,11-13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOVKUYZSFLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- Starting with a suitable pyrazole derivative, such as 3-amino-1H-pyrazole.
- Reacting it with a formylating agent like formamide under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
-
Substitution Reactions:
- Introducing the 2,4-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
- This can be achieved by reacting the pyrazolo[3,4-d]pyrimidine core with 2,4-dimethylphenyl halide in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any reducible functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
The compound exhibits significant biological activities, primarily through its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.
Applications in Cancer Therapy
The compound has been explored for its potential in targeting specific kinases involved in tumor growth and metastasis. For instance:
- Fibroblast Growth Factor Receptor (FGFR) : Research indicates that inhibitors targeting FGFR can impede tumor progression in various cancers. The unique structure of this compound allows it to interact selectively with FGFR, potentially leading to effective therapeutic outcomes .
Immunological Applications
In addition to its anticancer properties, this compound has shown promise in immunology. It may modulate immune responses through its interactions with various molecular targets within immune cells:
- Cytokine Modulation : By influencing cytokine production and signaling pathways, the compound could play a role in treating autoimmune diseases or enhancing immune responses against tumors.
Drug Development Potential
The structural characteristics of 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine make it a candidate for further drug development:
- Lead Compound for Synthesis : Its unique arrangement of functional groups can be modified to create derivatives with enhanced efficacy or reduced toxicity.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- FGFR Inhibition : In vitro studies demonstrated that the compound effectively inhibits FGFR activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
- Immunomodulatory Effects : Animal models have shown that treatment with this compound can enhance immune responses against tumors by modulating T-cell activity and cytokine production.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Key Observations :
Antiproliferative and Kinase Inhibition
- 1-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazinyl) : Fluorine incorporation often enhances metabolic stability and target binding affinity, as seen in kinase inhibitors .
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : Demonstrates antibacterial and antiproliferative activity, highlighting the importance of halogen substituents for reactivity .
- Pyrazolo[3,4-d]pyrimidine-thieno[3,2-d]pyrimidine hybrids: Exhibit promising biological activity, suggesting fused heterocycles improve target engagement .
Biological Activity
1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as CM-4620, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of CM-4620 is , indicating the presence of 19 carbon atoms, 24 hydrogen atoms, and 6 nitrogen atoms. Its structure features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity. The specific arrangement of substituents on these rings significantly influences its interaction with biological targets.
CM-4620 has been primarily investigated for its role as a kinase inhibitor . It functions by competitively inhibiting ATP binding to the active sites of various kinases involved in cell signaling pathways. This inhibition disrupts phosphorylation cascades that regulate critical cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that CM-4620 exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : A study published in Bioorganic & Medicinal Chemistry found that CM-4620 displayed cytotoxicity against human breast cancer cells with an IC50 value of approximately 2.24 µM, which is notably lower than the IC50 of doxorubicin (9.20 µM) used as a positive control .
- Induction of Apoptosis : Flow cytometric analysis indicated that CM-4620 can induce apoptosis in A549 lung cancer cells at low micromolar concentrations .
The following table summarizes the anticancer activity of CM-4620 compared to other compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| CM-4620 | A549 | 2.24 | |
| Doxorubicin | A549 | 9.20 | |
| Analog 1 | MCF-7 | 1.74 |
Antibacterial Activity
Recent studies have also explored the antibacterial properties of pyrazolo[3,4-d]pyrimidines, including CM-4620. These compounds have shown potential against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve inhibition of bacterial growth through interference with bacterial protein kinases .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of CM-4620 and evaluated their activity against different tumor cell lines including HepG2 (human hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). The results indicated that modifications to the core structure could enhance or reduce anticancer activity .
- Structure-Activity Relationship (SAR) : Research into SAR highlighted that alterations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly impacted the biological activity. For instance, analogs with specific modifications demonstrated enhanced potency against certain cancer cell lines .
Q & A
Q. Table 1: SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent Position | Modification | Effect on Akt-1 IC₅₀ (nM) | Source |
|---|---|---|---|
| 2,4-Dimethylphenyl | Base structure | 120 ± 15 | |
| 4-Fluorophenyl | Increased polarity | 85 ± 10 | |
| 4-Chlorobenzyl | Enhanced hydrophobicity | 45 ± 8 |
How can contradictory data on kinase inhibition (e.g., Akt-1 vs. Src) be resolved?
Methodological Answer:
- Biochemical vs. Cellular Assays : Confirm target engagement using cellular thermal shift assays (CETSA) to verify Akt-1 binding in live cells .
- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity with Src family kinases .
- Mechanistic Studies : Use siRNA knockdown of Akt-1 in cancer cells to isolate its role in observed cytotoxicity .
What computational strategies are effective for predicting metabolite formation and toxicity?
Methodological Answer:
- In Silico Metabolism Prediction : Use GLORYx or ADMET Predictor™ to identify likely Phase I metabolites (e.g., N-deethylation of the piperazine moiety) .
- Toxicity Profiling : Predict hepatotoxicity via Derek Nexus and validate with in vitro hepatocyte assays .
How can crystallography or cryo-EM elucidate its binding mode with biological targets?
Methodological Answer:
- Co-Crystallization : Soak Akt-1 crystals (grown in 20% PEG 3350) with 10 mM compound and collect data at 1.8 Å resolution .
- Cryo-EM : For flexible targets, use single-particle analysis to resolve compound-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
